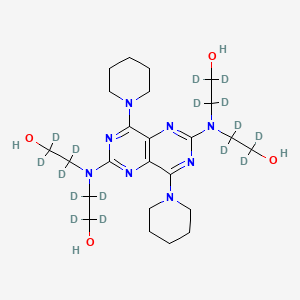

![molecular formula C18H23N3O3 B10820755 (2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid](/img/structure/B10820755.png)

(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MMB-4en-PINACA butanoic acid metabolite is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. MMB-4en-PINACA is a derivative of the parent compound MMB-4en-PINACA, which has been detected in various biological samples and is known for its psychoactive properties .

Preparation Methods

The preparation of MMB-4en-PINACA butanoic acid metabolite involves the metabolism of the parent compound MMB-4en-PINACA. This process can be studied in vitro using human liver microsomes or hepatocytes. The parent compound undergoes various metabolic reactions, including ester hydrolysis, oxidation, and hydroxylation, to form the butanoic acid metabolite

Chemical Reactions Analysis

MMB-4en-PINACA butanoic acid metabolite undergoes several types of chemical reactions:

Oxidation: The parent compound undergoes oxidation at the alkene group and other positions.

Ester Hydrolysis: The ester group in the parent compound is hydrolyzed to form the butanoic acid metabolite.

Hydroxylation: Hydroxylation occurs at various positions on the molecule

Common reagents and conditions used in these reactions include human liver microsomes, hepatocytes, and various oxidative enzymes. The major products formed from these reactions include the butanoic acid metabolite and other hydroxylated derivatives .

Scientific Research Applications

MMB-4en-PINACA butanoic acid metabolite has several scientific research applications:

Forensic Toxicology: It is used as a biomarker for the detection of MMB-4en-PINACA consumption in biological samples such as urine and blood.

Pharmacokinetics: Studies on the metabolism of synthetic cannabinoids help in understanding their pharmacokinetics and potential toxicity.

Analytical Chemistry: The compound is used in the development of analytical methods for the detection and quantification of synthetic cannabinoids and their metabolites.

Mechanism of Action

The mechanism of action of MMB-4en-PINACA butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The parent compound MMB-4en-PINACA acts as an agonist at cannabinoid receptors, leading to psychoactive effects. The metabolite itself may have reduced activity compared to the parent compound but still contributes to the overall pharmacological profile .

Comparison with Similar Compounds

MMB-4en-PINACA butanoic acid metabolite is similar to other synthetic cannabinoid metabolites such as:

- MDMB-4en-PINACA butanoic acid metabolite

- 5F-MDMB-PINACA butanoic acid metabolite

- ADB-BUTINACA butanoic acid metabolite

These compounds share similar metabolic pathways and are used as biomarkers for the detection of their respective parent compounds. MMB-4en-PINACA butanoic acid metabolite is unique in its specific structural features and metabolic profile .

Properties

Molecular Formula |

C18H23N3O3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |

InChI |

InChI=1S/C18H23N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h4,6-7,9-10,12,15H,1,5,8,11H2,2-3H3,(H,19,22)(H,23,24)/t15-/m0/s1 |

InChI Key |

QQUSKZDGQQCOLN-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

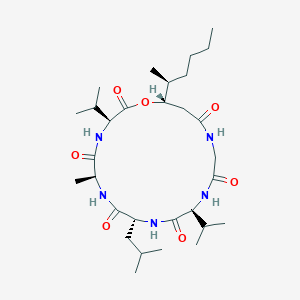

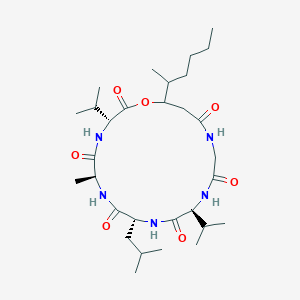

![cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]](/img/structure/B10820693.png)

![benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate](/img/structure/B10820711.png)

![(3beta,16beta)-16-[[2-O-Acetyl-3-O-[2-O-(4-methoxybenzoyl)-beta-D-xylopyranosyl]-alpha-L-arabinopyranosyl]oxy]-3,17-dihydroxycholest-5-en-22-one](/img/structure/B10820722.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820748.png)

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)